molecular formula C22H23N3O5 B2615965 2,3-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921528-94-1

2,3-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2615965
CAS RN: 921528-94-1
M. Wt: 409.442
InChI Key: FKWQQKURZDEGHM-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as DMPEB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEB belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities. In

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is not fully understood, but it is believed to exert its biological activity by modulating various signaling pathways. This compound has been found to inhibit the activity of AKT and ERK1/2, which are important signaling pathways involved in cell survival and proliferation. This compound has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. This compound has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effect.

Advantages and Limitations for Lab Experiments

2,3-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several advantages for lab experiments. This compound is a stable compound and can be easily synthesized using a multi-step reaction process. This compound has also been found to exhibit potent biological activity at relatively low concentrations, which makes it an attractive candidate for further studies. However, there are some limitations associated with this compound. This compound has poor solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 2,3-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. One potential direction is to investigate the use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Another potential direction is to explore the use of this compound in the treatment of other inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential molecular targets for its biological activity.

Synthesis Methods

2,3-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can be synthesized using a multi-step reaction process. The first step involves the preparation of 3-(4-methoxyphenyl)-6-oxopyridazine-1(6H)-acetic acid, which is then reacted with 2-aminoethylamine to produce the intermediate product. The final step involves the reaction of the intermediate product with 2,3-dimethoxybenzoyl chloride to obtain this compound. The synthesis of this compound has been validated through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

2,3-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. This compound has been found to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2,3-dimethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-28-16-9-7-15(8-10-16)18-11-12-20(26)25(24-18)14-13-23-22(27)17-5-4-6-19(29-2)21(17)30-3/h4-12H,13-14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWQQKURZDEGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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